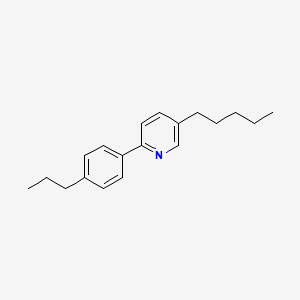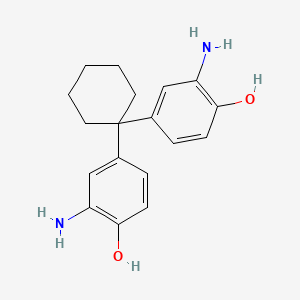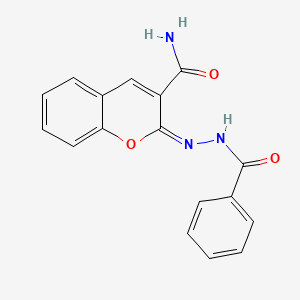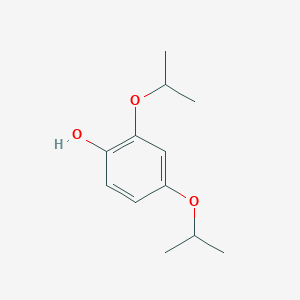
5-Pentyl-2-(4-propylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Pentyl-2-(4-propylphenyl)pyridine is an organic compound with the molecular formula C19H25N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a pentyl group at the 5-position and a 4-propylphenyl group at the 2-position of the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-2-(4-propylphenyl)pyridine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of pyridine derivatives often involves the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high selectivity and efficiency in producing pyridine bases from aldehydes or ketones and ammonia.
化学反应分析
Types of Reactions
5-Pentyl-2-(4-propylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of brominated derivatives.
科学研究应用
5-Pentyl-2-(4-propylphenyl)pyridine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-Pentyl-2-(4-propylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Phenylpyridine: A simpler derivative of pyridine with a phenyl group at the 2-position.
4-Propylphenylpyridine: A derivative with a propyl group at the 4-position of the phenyl ring.
Pentylpyridine: A derivative with a pentyl group at the 5-position of the pyridine ring.
Uniqueness
5-Pentyl-2-(4-propylphenyl)pyridine is unique due to the presence of both a pentyl group and a 4-propylphenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to other pyridine derivatives .
属性
分子式 |
C19H25N |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
5-pentyl-2-(4-propylphenyl)pyridine |
InChI |
InChI=1S/C19H25N/c1-3-5-6-8-17-11-14-19(20-15-17)18-12-9-16(7-4-2)10-13-18/h9-15H,3-8H2,1-2H3 |
InChI 键 |
IHYCNFDMIXESTG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-](/img/structure/B11709824.png)
![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)

![(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)


![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
![N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709870.png)

![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)
